molecular formula C6H11NO3 B554878 (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid CAS No. 67463-44-9

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

Cat. No. B554878
CAS RN: 67463-44-9
M. Wt: 145.16 g/mol
InChI Key: FMIPNAUMSPFTHK-WHFBIAKZSA-N
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Description

“(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 441067-49-8 . It is a solid substance .


Chemical Reactions Analysis

The chemical reactions involving “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid” are not explicitly mentioned in the retrieved information .


Physical And Chemical Properties Analysis

“(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a solid substance . It is stored at room temperature . The detailed physical and chemical properties are not available in the retrieved information .

Scientific Research Applications

Analytical Chemistry

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid derivatives, such as 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine, have been utilized as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This method proved efficient for analyzing free fatty acids and drugs like ibuprofen, showcasing its utility in precise chemical analysis and pharmaceutical studies (Morita & Konishi, 2002).

Medicinal Chemistry

The compound has also found significant application in medicinal chemistry. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, derivatives of (2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid, have been synthesized and utilized as synthons in the preparation of dipeptidyl peptidase IV inhibitors, highlighting their importance in developing therapeutic agents (Singh & Umemoto, 2011).

Organic Chemistry and Molecular Structure

In the realm of organic chemistry and molecular structure analysis, the compound's derivatives have been employed in various synthesis and structural characterization studies. For instance, reactions involving the compound led to the creation of spin-labeled amides exhibiting antioxidant potential, important for biomedical applications and magnetic resonance imaging (MRI) studies (Yushkova et al., 2013). Additionally, studies involving its derivatives have shed light on complex molecular structures and hydrogen-bonded assembly mechanisms, contributing to our understanding of molecular interactions and structural chemistry (Guerrero et al., 2014).

Safety And Hazards

“(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” has certain safety information associated with it. The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Future Directions

The future directions of “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid” are not explicitly mentioned in the retrieved information .

properties

IUPAC Name

(2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-3-4(8)2-5(7)6(9)10/h4-5,8H,2-3H2,1H3,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPNAUMSPFTHK-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432006
Record name (4S)-4-Hydroxy-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-Hydroxy-1-methylpyrrolidine-2-carboxylic acid

CAS RN

67463-44-9
Record name (4S)-4-Hydroxy-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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